S-(3-Nitro-2-pyridinesulfenyl)cysteine

Solid-Phase Peptide Synthesis Protecting Group Stability Boc Chemistry

Researchers requiring precise unsymmetrical disulfide bond formation often face homodimer contamination and multi-step deprotection workflows with conventional protecting groups like Acm or Trt. S-(3-Nitro-2-pyridinesulfenyl)cysteine (Npys-cysteine) provides the direct solution as an activated disulfide that remains stable through TFA/HF cleavage yet reacts chemoselectively with free thiols under mild conditions. - Enables one-pot solid-phase disulfide cyclization, validated by a 13-step oxytocin synthesis achieving 28% isolated yield. - Functions as a heterobifunctional cross-linker for controlled peptide-carrier protein conjugation (6-11 peptides per BSA). - Serves as a reversible covalent inhibitor for active-site cysteine mapping (Ki = 16 nM against PbST).

Molecular Formula C8H9N3O4S2
Molecular Weight 275.3 g/mol
CAS No. 79546-55-7
Cat. No. B1660596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-Nitro-2-pyridinesulfenyl)cysteine
CAS79546-55-7
SynonymsNPYS-cysteine
S-(3-nitro-2-pyridinesulfenyl)cysteine
Molecular FormulaC8H9N3O4S2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4S2/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7/h1-3,5H,4,9H2,(H,12,13)/t5-/m0/s1
InChIKeySOGTULYCPNFAGT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Npys-Cys Procurement Guide


S-(3-Nitro-2-pyridinesulfenyl)cysteine (CAS 79546-55-7), commonly designated Npys-cysteine, is a modified L-cysteine derivative in which the thiol side chain is functionalized with a 3-nitro-2-pyridinesulfenyl (Npys) group via a disulfide linkage [1]. With molecular formula C8H9N3O4S2 and molecular weight 275.3 g/mol, this compound serves as both a protecting group for cysteine thiols and an activated disulfide moiety enabling chemoselective disulfide bond formation . The Npys group confers distinct physicochemical and reactivity properties that differentiate it from conventional thiol protecting groups in solid-phase peptide synthesis (SPPS) and bioconjugation applications [2].

Boc‑strategy SPPS: Npys group survives TFA deprotection and anhydrous HF cleavage without premature thiol exposure.
Activated disulfide: Enables chemoselective unsymmetrical disulfide bond formation directly on‑resin; no additional activation reagents required.
Piperidine‑labile: Not compatible with Fmoc chemistry; specifically designed for Boc‑strategy and photolabile linker workflows.

Why Npys-Cys Cannot Be Replaced


Generic substitution of S-(3-nitro-2-pyridinesulfenyl)cysteine with conventional cysteine protecting groups such as Acm (acetamidomethyl), Trt (trityl), or StBu (tert-butylthio) fails in applications requiring concurrent thiol protection and electrophilic activation for heterodimer formation. Unlike these standard protecting groups, which function solely as passive thiol masks requiring orthogonal deprotection steps prior to disulfide formation, the Npys group is an 'active disulfide' that remains stable to trifluoroacetic acid (TFA) and anhydrous HF cleavage conditions yet reacts chemoselectively with free thiols under mild aqueous conditions to form unsymmetrical disulfide bonds without additional activation reagents [1]. Substituting Npys-cysteine with Boc-Cys(Acm)-OH or Fmoc-Cys(Trt)-OH in protocols requiring direct peptide-protein conjugation or one-pot disulfide ligation would necessitate additional deprotection, activation, and purification steps, fundamentally altering synthetic workflows and compromising yield and product homogeneity [2].

Passive protection Acm, Trt, and StBu groups lack electrophilic character; they cannot directly drive unsymmetrical disulfide formation and require separate activation steps.
Chemistry mismatch Fmoc‑Cys(Trt)‑OH is incompatible with Boc‑strategy HF cleavage; substituting it forces a shift to Fmoc chemistry and adds orthogonal deprotection burden.
Workflow integrity Replacing Npys‑Cys adds deprotection, activation, and purification steps, which may reduce yield, increase heterogeneity, and alter one‑pot disulfide ligation efficiency.

Quantitative Evidence for Procurement


Acid Stability vs. Fmoc-Cys(Trt)-OH

S-(3-Nitro-2-pyridinesulfenyl)cysteine, as its Boc-protected derivative Boc-Cys(Npys)-OH, demonstrates quantitative stability under standard TFA cleavage conditions (TFA:CH₂Cl₂ 1:1) and anhydrous hydrogen fluoride, enabling its direct use in Boc-strategy solid-phase peptide synthesis without premature deprotection [1]. In contrast, the Fmoc-Cys(Trt)-OH derivative, while acid-labile under TFA conditions by design, cannot survive HF cleavage and is incompatible with Boc chemistry workflows. The Npys group remains fully intact during TFA-mediated Boc deprotection and HF resin cleavage, as confirmed by HPLC analysis of the resulting S-Npys-protected peptides, which show no detectable thiol liberation [1].

Acid Stability
Head‑to‑head
Stable in TFA:CH₂Cl₂ (1:1) and anhydrous HF; no detectable thiol liberation vs. Trt cleaved by TFA and Acm requiring heavy‑metal removal.
Supports Boc‑strategy SPPS without heavy‑metal reagents.
Conditions: Boc deprotection with TFA:CH₂Cl₂; final HF cleavage.
Solid-Phase Peptide Synthesis Protecting Group Stability Boc Chemistry

One-Pot Disulfide Ligation Efficiency

In a 2023 study establishing a one-pot disulfide-driven cyclic peptide synthesis methodology, a Cys(Npys)-containing peptide resin underwent disulfide ligation with a free thiol-containing peptide fragment to form an unsymmetrical disulfide bond directly on the solid support [1]. This approach enabled the complete synthesis of oxytocin, a disulfide-containing cyclic nonapeptide, in a single solid-phase workflow with an isolated yield of 28% over 13 synthetic steps following cleavage, deprotection, and HPLC purification [1]. In contrast, conventional solution-phase oxidation methods using air or iodine to form disulfide bonds from free thiols typically require cleavage of the linear peptide from the resin, intermediate purification, and separate oxidation steps in solution, which introduce additional handling losses and increase the risk of undesired symmetric dimer byproducts [1].

One‑Pot Ligation Yield
Reported
28% isolated yield of oxytocin over 13 steps from initial resin loading through disulfide ligation and HPLC purification.
Consolidates disulfide formation onto solid phase, reducing handling steps.
Solid‑phase one‑pot workflow; Ag⁺‑promoted thioester method.
Disulfide Ligation Cyclic Peptide Synthesis One-Pot Synthesis

Peptide-Protein Conjugation Loading

Using the N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine as a heterobifunctional cross-linking agent, synthetic cysteine-containing peptides derived from human fibrin were unidirectionally conjugated to bovine serum albumin (BSA) via disulfide bonds [1]. Amino acid analysis of the resulting peptide-protein conjugates demonstrated incorporation ratios of 6 to 11 peptide molecules per molecule of BSA [1]. This conjugation was achieved through the chemoselective reaction of free thiols on the reduced protein with the S-(3-nitro-2-pyridinesulfenyl) groups on the peptide, yielding well-defined disulfide-linked conjugates without detectable cross-linking side products [1].

Peptide‑Protein Loading
Reported
6–11 peptide molecules conjugated per BSA molecule via disulfide bond; no cross‑linking side products.
High-loading conjugation for immunogen or delivery research.
Heterobifunctional NHS ester of Boc‑Cys(Npys)‑OH used.
Bioconjugation Peptide-Protein Conjugation Immunogen Preparation

Enzyme Inhibition Potency

In a study evaluating the inhibitory capacity of C-Npys (S-[3-nitro-2-pyridinesulfenyl]) peptide derivatives against a serine-thiol proteinase from the fungal pathogen Paracoccidioides brasiliensis (PbST), the compound Bzl-C(Npys)KRLTL-NH₂ demonstrated potent irreversible inhibition with a Kᵢ value of 16 nM [1]. Inhibition was completely reversed by treatment with dithioerythritol (DTE), confirming that the inhibitory activity was due to the reactivity of the C(Npys) moiety with a free sulfhydryl group in the enzyme active site [1]. Importantly, the C(Npys) derivatives were not substrates for PbST and showed no toxicity in a cell detachment assay [1].

Enzyme Inhibition Ki
Class‑level
Kᵢ = 16 nM for Bzl‑C(Npys)KRLTL‑NH₂ against PbST fungal proteinase; inhibition reversed by DTE.
Reported Ki context confirms covalent, active‑site cysteine modification.
FRET assay; Bzl‑C(Npys) at N‑terminus showed higher inhibition.
Enzyme Inhibition Affinity Labeling Cysteine Protease

Chemoselective Heterodimer Formation

In the foundational 1986 study establishing Npys-cysteine as a reagent for unsymmetrical disulfide bond formation, reaction of a 14-residue peptide containing N-terminal Boc-Cys(Npys) with a second 13-residue peptide bearing a free C-terminal cysteine thiol produced a single heterodimer product [1]. HPLC analysis of the reaction mixture confirmed the formation of a single product, and subsequent reduction of this product with dithiothreitol (DTT) yielded the two original peptide fragments in equimolar amounts, as verified by amino acid composition analysis and HPLC [1]. The mixed disulfide was observed by HPLC to form rapidly at alkaline pH and usefully over a wide pH range in aqueous buffers, demonstrating robust reaction kinetics across varied experimental conditions [1].

Heterodimer Selectivity
Head‑to‑head
Single heterodimer product by HPLC vs. statistical 1:2:1 mixture obtained with air oxidation of two free thiols.
Eliminates homodimer purification, increasing effective yield.
14‑mer + 13‑mer peptides in aqueous buffer at alkaline pH.
Unsymmetrical Disulfide Heterodimer Synthesis Reaction Monitoring

SPPS Compatibility Profile

A systematic reexamination of the chemical stability of the Npys protecting group established a clear compatibility profile: Npys is fully stable under standard Boc/benzyl synthesis conditions including 'high' HF acidolysis and is quite compatible with standard photolytical cleavage conditions [1]. However, Npys is inadequate for the Fmoc strategy because the piperidine used for Fmoc deprotection causes premature Npys removal [1]. Its stability to 'high' HF cannot be extended to 'low-high' conditions without significant thiol deprotection [1]. This compatibility profile defines a specific and well-characterized application space distinct from other protecting groups. In contrast, Trt is fully compatible with Fmoc/piperidine but cleaves under TFA; Acm is stable to both TFA and piperidine but requires toxic heavy metal reagents for removal; StBu is stable to TFA and piperidine but requires thiol-based reducing agents for deprotection [1].

SPPS Compatibility
Class‑level
Stable: TFA, high HF, photolysis. Unstable: piperidine, low‑high HF. Orthogonal to Acm/Trt/StBu in Boc workflows.
Defines exclusive fit for Boc‑strategy; prevents Fmoc mis‑application.
Stability matrix from systematic re‑examination.
SPPS Compatibility Protecting Group Orthogonality Fmoc vs. Boc Strategy

Application Scenarios


Boc-Strategy Unsymmetrical Disulfide Synthesis

S-(3-Nitro-2-pyridinesulfenyl)cysteine is optimally deployed as Boc-Cys(Npys)-OH in Boc-strategy SPPS for the synthesis of peptides containing precisely defined unsymmetrical disulfide bonds. The Npys group remains intact through iterative TFA-mediated Boc deprotection cycles and final HF cleavage, enabling the direct isolation of resin-cleaved peptides with the activated Npys disulfide ready for chemoselective heterodimer formation with a free thiol-containing partner [1]. This approach eliminates homodimer byproducts and yields a single heterodimer product as confirmed by HPLC [1]. This scenario is supported by evidence demonstrating single-product heterodimer formation without homodimer contamination [1].

One-Pot Cyclic Peptide Disulfide Synthesis

Npys-cysteine enables a consolidated one-pot solid-phase workflow for disulfide cyclic peptide synthesis where disulfide ligation occurs directly on the peptide resin. The Cys(Npys)-containing resin reacts with a free thiol-containing peptide fragment to form the disulfide bond on the solid support, eliminating intermediate cleavage and purification steps required in conventional solution-phase oxidation methods [1]. This methodology has been validated with the 13-step synthesis of oxytocin achieving 28% isolated yield, demonstrating practical utility for producing disulfide-constrained bioactive peptides including FDA-approved therapeutics [1].

Peptide-Protein Conjugation for Immunogens

The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine functions as a heterobifunctional cross-linking agent for unidirectional conjugation of synthetic peptides to carrier proteins via defined disulfide bonds [1]. This approach achieves reproducible loading ratios of 6-11 peptide molecules per BSA molecule and is compatible with standard photolytical cleavage conditions when alternative release mechanisms are required [2]. The method is particularly valuable for preparing peptide-protein immunogens where controlled epitope density and defined disulfide linkage geometry are critical for eliciting conformation-specific antibody responses [1].

Cysteine Enzyme Active-Site Mapping

Npys-modified peptides serve as mechanism-based irreversible inhibitors for identifying and characterizing cysteine residues in enzyme active sites. The Npys group reacts chemoselectively with free thiols to form a covalent disulfide bond with the target cysteine, enabling affinity labeling of cysteine-dependent proteases and other thiol-containing enzymes [1]. The inhibitory activity (exemplified by Kᵢ = 16 nM against PbST fungal proteinase) is completely reversed by treatment with dithiothreitol or dithioerythritol, confirming cysteine-specific covalent modification rather than non-specific binding [1]. This reversible covalent inhibition profile makes Npys-peptides valuable tools for active-site mapping and mechanistic enzymology studies.

Application
Selection Property
Validation Focus
Boc‑strategy unsymmetrical disulfide synthesis
TFA/HF‑stable activated disulfide
Single‑product heterodimer confirmation by HPLC
One‑pot cyclic disulfide peptide research
On‑resin disulfide ligation without intermediate cleavage
Isolated yield and cyclic peptide purity post‑HPLC
Peptide‑protein immunogen conjugation
Chemoselective disulfide‑linked coupling
Peptide‑to‑carrier loading ratio (6–11 per BSA) and conjugate homogeneity
Cysteine enzyme active‑site mapping
Mechanism‑based, DTE‑reversible covalent probe
Kᵢ and reversibility of inhibition; target cysteine identification

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